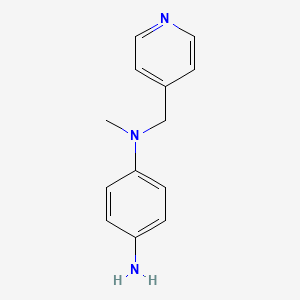

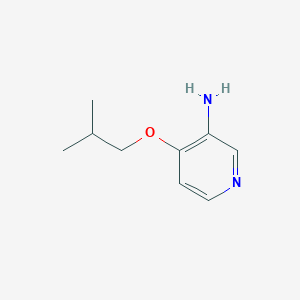

![molecular formula C10H8N2O B3076232 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one CAS No. 1040375-79-8](/img/structure/B3076232.png)

3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one

Übersicht

Beschreibung

3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one (DHI) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHI is a cyclic amide that is structurally similar to other biologically active molecules, such as tryptamines and ergolines. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

The compound serves as a crucial intermediate in synthesizing pyrrolo[3,4-b]indoles, with various methodologies developed to access this core structure efficiently. For example, Badenock, Fraser, and Gribble (2018) detailed a new approach to synthesize the pyrrolo[3,4-b]indole ring system, demonstrating its utility as a precursor to pyrrolo[3,4-b]indoles through a series of reactions starting from indole (Badenock, Fraser, & Gribble, 2018). Similarly, Janiga and Gryko (2014) discussed various approaches to synthesize π-expanded analogues of 1,4-dihydropyrrolo[3,2-b]pyrroles, highlighting the versatility of related structures in accessing a broad variety of compounds (Janiga & Gryko, 2014).

Chemical Reactivity and Modification

The reactivity of 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one derivatives allows for the development of diverse functionalized molecules. Kawasaki et al. (2005) reported the synthesis of hexahydropyrrolo[2,3-b]indoles using domino reactions, showcasing the modification capabilities at the 3a-position of the pyrrolo[2,3-b]indole ring system (Kawasaki et al., 2005). Additionally, Mal, Jana, and Bandyopadhyay (2018) developed a general synthesis of 3,4-dihydro-1H-furo[b]indol-1-ones, illustrating the compound's carbanionic reactivity and its significance in synthesizing furanone-fused pyrrole units (Mal, Jana, & Bandyopadhyay, 2018).

Pharmaceutical and Material Science Applications

Research also extends to the exploration of this compound analogues for potential pharmaceutical applications and material science. Ivachtchenko et al. (2010) demonstrated the synthesis of 2,7-dimethylpyrrolo[3,4-b]indoles, analogs of Dimebon, showcasing a spectrum of pharmacological activity suitable for medicine development (Ivachtchenko et al., 2010). This highlights the potential of derivatives for drug discovery and development.

Wirkmechanismus

Target of Action

The primary target of 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .

Mode of Action

Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound interacts with its target, leading to changes in the receptor’s activity .

Biochemical Pathways

The compound’s interaction with the c-Met receptor affects downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s antiproliferative activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits moderate to excellent antiproliferative activity against cancer cells . It inhibits the proliferation of various cell lines in a dose-dependent manner, and the cytolytic activity is markedly inhibited at the same time .

Action Environment

The compound’s effectiveness against various cell lines suggests it may be robust against a range of biological environments .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrrolo[3,4-b]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-9-6-3-1-2-4-7(6)12-8(9)5-11-10/h1-4,12H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTBRRQIEAMMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3N2)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

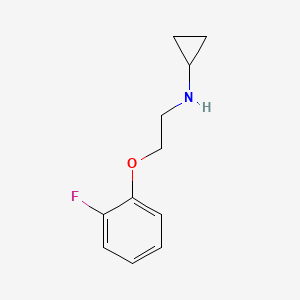

![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)

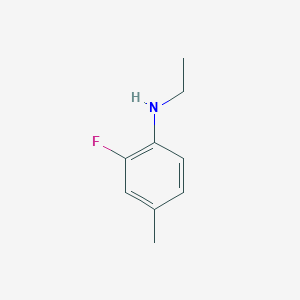

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)

amine](/img/structure/B3076207.png)

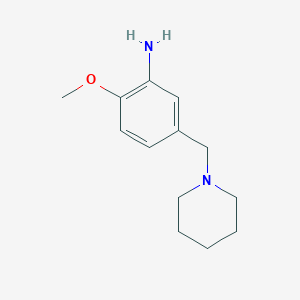

![N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine](/img/structure/B3076212.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076262.png)

![2-[(3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076272.png)